"1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid" basic properties
"1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid" basic properties
An In-Depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, established and putative synthesis pathways, and its potential biological relevance based on the well-documented activities of the broader pyrazole class of compounds. Safety and handling protocols, derived from data on structurally analogous compounds, are also presented to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific pyrazole derivative.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyrazole derivatives have a rich history of application, serving as the core structural motif in a wide array of therapeutic agents and agrochemicals. Their prevalence stems from their metabolic stability and their ability to act as versatile pharmacophores, engaging in various biological interactions.
Compounds incorporating the pyrazole moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The functionalization of the pyrazole ring, including the substitution at the N1 position and the introduction of a carboxylic acid group at the C5 position, as seen in 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, allows for fine-tuning of the molecule's steric and electronic properties. This modulation is critical for optimizing interactions with biological targets and improving pharmacokinetic profiles. This guide focuses specifically on the 1-(2-methoxyethyl) substituted pyrazole-5-carboxylic acid, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings, from reaction setup to formulation and biological assays. The key properties of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 936249-31-9 | [3] |
| Molecular Formula | C₇H₁₀N₂O₃ | [3][4] |
| Molecular Weight | 170.17 g/mol | [3] |
| Monoisotopic Mass | 170.06914 Da | [4] |
| SMILES | COCCN1C(=CC=N1)C(=O)O | [4] |
| InChI Key | NSBGYSNAQPJLCA-UHFFFAOYSA-N | [4] |
| Predicted XlogP | -0.1 | [4] |
Synthesis Pathways
While a specific, detailed experimental protocol for the synthesis of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid was not found in the initial search, the synthesis of substituted pyrazole-5-carboxylic acids is well-established in the chemical literature. A common and effective method involves the cyclization of a β-enamino diketone with a substituted hydrazine.
A plausible synthetic route is outlined below:
Generalized Synthesis Workflow
Caption: Generalized synthetic workflow for pyrazole-5-carboxylic acids.
Experimental Protocol (Hypothetical, based on related syntheses[5])
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Formation of the β-enamino diketone: A suitable β-keto ester is reacted with an amine source, such as N,N-dimethylformamide dimethyl acetal, to form the corresponding β-enamino diketone.
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Cyclization: The resulting enamine is then reacted with 2-methoxyethylhydrazine in a suitable solvent, such as ethanol. This reaction proceeds via a condensation mechanism to form the pyrazole ring, yielding the ethyl ester of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid.
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Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide, followed by acidification to precipitate the final product.
Alternatively, for the conversion of the carboxylic acid to its acid chloride, a standard protocol involving thionyl chloride can be employed.[5] For example, the carboxylic acid can be refluxed with an excess of thionyl chloride in an inert solvent like benzene, followed by removal of the solvent and excess reagent under reduced pressure to yield the acid chloride.[5]
Potential Applications and Biological Relevance
While specific biological data for 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is not extensively published, the pyrazole scaffold is a cornerstone in the development of various therapeutic agents.[6] The demonstrated bioactivities of structurally related pyrazole-5-carboxylic acid derivatives provide a strong rationale for the investigation of this compound in several key areas of drug discovery.
Caption: Therapeutic areas for pyrazole-based compounds.
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Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[6][7] For example, certain 1-thiazol-2-yl-1H-pyrazole-5-carboxylic acid derivatives have shown potent activity against a broad range of tumor cells, inducing cell cycle arrest.[7]
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Enzyme Inhibition: The pyrazole nucleus is a key component of several enzyme inhibitors. Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of carbonic anhydrase.[8] Additionally, 1-(2-naphthyl)-1H-pyrazole-5-carboxylamides have been designed as highly potent and selective factor Xa inhibitors, demonstrating potential as oral anticoagulants.[9]
-
Anti-inflammatory Properties: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1]
The presence of the 2-methoxyethyl group at the N1 position of the pyrazole ring in the title compound can influence its solubility, lipophilicity, and metabolic stability, potentially offering advantages in drug design compared to other N-substituted pyrazoles.
Safety and Handling
Hazard Identification (Inferred)
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Respiratory Irritation: May cause respiratory tract irritation.[11][12]
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Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[11]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11][13] In case of inadequate ventilation, respiratory protection should be worn.[12]
-
Ventilation: Use only outdoors or in a well-ventilated area.[10][11] Ensure that eyewash stations and safety showers are close to the workstation.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands and any exposed skin thoroughly after handling.[10] Avoid contact with skin and eyes.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11]
First-Aid Measures (General)
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10][11]
-
Skin Contact: If on skin, wash with plenty of soap and water.[10][11] If skin irritation occurs, seek medical advice.[10]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice.[10]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[11]
Conclusion
1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic compound with significant potential as a building block in drug discovery and development. Its physicochemical properties make it amenable to a variety of synthetic transformations. While direct biological data is limited, the extensive research on the broader class of pyrazole derivatives strongly suggests its potential utility in developing novel therapeutic agents, particularly in the areas of oncology, inflammation, and thrombosis. Adherence to appropriate safety protocols, based on data from related compounds, is essential when handling this chemical. Further investigation into the specific biological activities of this compound is warranted and could unveil novel applications in medicinal chemistry.
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